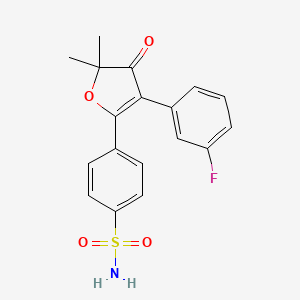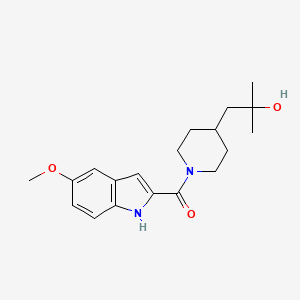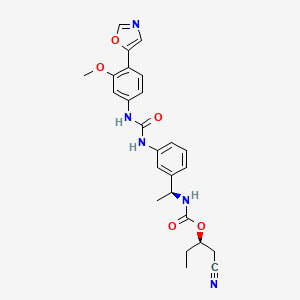
AV-412
Übersicht
Beschreibung
Es ist besonders wirksam gegen mutierte Formen des epidermalen Wachstumsfaktorrezeptors, wie L858R und T790M, die gegenüber Kinaseinhibitoren der ersten Generation, die spezifisch auf den epidermalen Wachstumsfaktorrezeptor wirken, wie Erlotinib und Gefitinib, resistent sind . Diese Verbindung hat in präklinischen Studien ein großes Potenzial gezeigt, das Tumorwachstum in verschiedenen Krebsmodellen zu hemmen .
Wissenschaftliche Forschungsanwendungen
AV-412 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:
Chemie: this compound wird als Werkzeugverbindung verwendet, um die Hemmung des epidermalen Wachstumsfaktorrezeptors und der ErbB2-Tyrosinkinasen zu untersuchen. Es hilft, die Struktur-Wirkungs-Beziehungen von Kinaseinhibitoren zu verstehen.
Biologie: In der biologischen Forschung wird this compound verwendet, um zelluläre Signalwege zu untersuchen, die den epidermalen Wachstumsfaktorrezeptor und ErbB2 betreffen. Es hilft, die Rolle dieser Rezeptoren bei Zellproliferation und -überleben zu klären.
Medizin: this compound hat sich als potenzielles Therapeutikum für die Behandlung von Krebserkrankungen erwiesen, die den epidermalen Wachstumsfaktorrezeptor und ErbB2 exprimieren, insbesondere solche, die gegenüber Inhibitoren der ersten Generation resistent sind. .
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der Autophosphorylierung des epidermalen Wachstumsfaktorrezeptors und der ErbB2-Tyrosinkinasen. Diese Hemmung verhindert die Aktivierung nachgeschalteter Signalwege, die Zellproliferation und -überleben fördern. Die Verbindung bindet an die ATP-Bindungsstelle der Kinasen und blockiert so ihre Aktivität. This compound ist besonders wirksam gegen mutierte Formen des epidermalen Wachstumsfaktorrezeptors, wie L858R und T790M, die gegenüber anderen Inhibitoren resistent sind .
Wirkmechanismus
Target of Action
AV-412, also known as MP-412, is a potent dual inhibitor of the tyrosine kinase activities of the receptors for epidermal growth factor (EGFR) and HER2 . These receptors are currently recognized as validated target molecules in cancer treatment strategies .
Mode of Action
This compound shows potent inhibition of the EGFR L858R mutations . In cells, this compound inhibited autophosphorylation of EGFR and ErbB2 . It also inhibits epidermal growth factor (EGF)-dependent cell proliferation . Moreover, this compound abrogates EGFR signaling in the gefitinib-resistant H1975 cell line, which harbors a double mutation of L858R and T790M in EGFR .
Biochemical Pathways
This compound suppresses autophosphorylation of EGFR and ErbB2 at the dose corresponding to its antitumor efficacy .
Pharmacokinetics
The pharmacokinetics of this compound are still under investigation. Preliminary data from a phase 1 study indicate dose-proportional exposure . The maximum tolerated dose (MTD) of this compound was found to be 150mg . The most common treatment-related adverse events were nausea and diarrhea, which could be controlled with standard medications .
Result of Action
In animal studies using cancer xenograft models, this compound demonstrated complete inhibition of tumor growth of the A431 and BT-474 cell lines, which overexpress EGFR and ErbB2, respectively . Furthermore, this compound showed a significant antitumor effect on the ErbB2-overexpressing breast cancer KPL-4 cell line, which is resistant to gefitinib .
Action Environment
The action environment of this compound is largely determined by the genetic context of the tumor. This compound has shown potential as a therapeutic agent for the treatment of cancers expressing EGFR and ErbB2, especially those resistant to the first generation of small-molecule inhibitors . .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
AV-412 shows potent inhibition of the EGFR L858R mutations . It interacts with EGFR and HER2, exhibiting IC50s of 0.75, 0.5, 0.79, 2.3, 19 nM for EGFR, EGFR L858R, EGFR T790M, EGFR L858R/T790M and ErbB2, respectively . It also inhibits Abl, FLT1, and Src .
Cellular Effects
This compound inhibits the growth of cell lines in vitro and in vivo . It inhibits phosphorylation of EGFR and its downstream signaling in NCI-H1650 and NCI-H1975 cell lines . It also inhibits EGF-dependent cell proliferation .
Molecular Mechanism
This compound’s mechanism of action involves potent inhibition of the EGFR L858R mutations . In animal models, it demonstrated dose-dependent tumor regression in both small and large lung tumors and complete regression of lung tumors at a dose where erlotinib is inactive .
Temporal Effects in Laboratory Settings
In animal studies, this compound demonstrated complete inhibition of tumor growth of the A431 and BT-474 cell lines, which overexpress EGFR and ErbB2, respectively . This compound suppressed autophosphorylation of EGFR and ErbB2 at the dose corresponding to its antitumor efficacy .
Dosage Effects in Animal Models
In animal models, this compound exhibited an ED 50 of 0.1 mg/kg as a daily dose . One mg/kg daily dosing resulted in complete tumor regression . This compound is active against tumors from chimeric lung adenocarcinomas carrying the erlotinib-resistant mutation EGFR L858R&T790M .
Metabolic Pathways
Given its role as an EGFR and HER2 inhibitor, it likely interacts with enzymes and cofactors involved in these pathways .
Transport and Distribution
Given its role as an EGFR and HER2 inhibitor, it likely interacts with transporters or binding proteins associated with these pathways .
Subcellular Localization
Given its role as an EGFR and HER2 inhibitor, it likely localizes to areas of the cell where these receptors are present .
Vorbereitungsmethoden
Die Synthese von AV-412 umfasst mehrere Schritte, beginnend mit der Herstellung der Quinazolin-Kernstruktur. Die Synthese-Route umfasst typischerweise die folgenden Schritte:
Bildung des Quinazolin-Kerns: Der Quinazolin-Kern wird durch eine Reihe von Reaktionen synthetisiert, die die Kondensation geeigneter Anilin-Derivate mit Formamid oder Ameisensäure beinhalten.
Einführung von Substituenten: Verschiedene Substituenten werden durch nucleophile Substitutionsreaktionen in den Quinazolin-Kern eingeführt
Schluss-Kupplungsreaktionen: Die letzten Schritte umfassen Kupplungsreaktionen, um die Acrylamid-Einheit einzuführen, die für die biologische Aktivität der Verbindung entscheidend ist.
Industrielle Produktionsmethoden für this compound würden die Optimierung dieser Syntheserouten für die großtechnische Produktion beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten und gleichzeitig die Verwendung gefährlicher Reagenzien und Lösungsmittel zu minimieren.
Analyse Chemischer Reaktionen
AV-412 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann Oxidationsreaktionen unterliegen, insbesondere am Piperazinring, was zur Bildung von N-Oxid-Derivaten führt.
Reduktion: Reduktionsreaktionen können an der Acrylamid-Einheit auftreten, wodurch sie in das entsprechende Amin umgewandelt wird.
Häufig verwendete Reagenzien und Bedingungen bei diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nucleophile wie Natriumazid für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind N-Oxid-Derivate, Amine und substituierte Quinazoline.
Vergleich Mit ähnlichen Verbindungen
AV-412 ist einzigartig in seiner dualen Hemmung sowohl des epidermalen Wachstumsfaktorrezeptors als auch der ErbB2-Tyrosinkinasen. Zu ähnlichen Verbindungen gehören:
Erlotinib: Ein epidermaler Wachstumsfaktorrezeptor-Inhibitor der ersten Generation, der weniger wirksam gegen mutierte Formen des Rezeptors ist.
Gefitinib: Ein weiterer epidermaler Wachstumsfaktorrezeptor-Inhibitor der ersten Generation mit ähnlichen Einschränkungen wie Erlotinib.
Lapatinib: Ein dualer Inhibitor des epidermalen Wachstumsfaktorrezeptors und ErbB2, jedoch mit unterschiedlichen Bindungsaffinitäten und Wirksamkeitsprofilen im Vergleich zu this compound
This compound zeichnet sich durch seine hohe Wirksamkeit gegen mutierte Formen des epidermalen Wachstumsfaktorrezeptors und seine Fähigkeit aus, die Resistenz gegenüber Inhibitoren der ersten Generation zu überwinden .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for AV-412 involves a series of chemical reactions starting from commercially available starting materials. The key steps involve the formation of a pyridine ring, followed by the introduction of a substituted phenyl ring and then finally the addition of a phosphoramidate group.", "Starting Materials": ["2-chloro-5-nitropyridine", "4-bromoaniline", "diethyl phosphoramidate", "potassium carbonate", "copper(I) iodide", "tri-tert-butylphosphine"], "Reaction": ["Step 1: 2-chloro-5-nitropyridine is reacted with potassium carbonate and copper(I) iodide in DMF to form the corresponding 2-iodo-5-nitropyridine.", "Step 2: 4-bromoaniline is reacted with tri-tert-butylphosphine in DMF to form the corresponding phosphine.", "Step 3: The phosphine from step 2 is added to the 2-iodo-5-nitropyridine from step 1 and the mixture is heated to form the corresponding phosphine-substituted pyridine.", "Step 4: The phosphine-substituted pyridine from step 3 is reacted with 4-bromoaniline in DMF to form the corresponding substituted phenyl-substituted pyridine.", "Step 5: The substituted phenyl-substituted pyridine from step 4 is reacted with diethyl phosphoramidate in the presence of a base to form AV-412." ] } | |
| AV-412 shows potent inhibition of the EGFR L858R mutations and, in two well-established animal models, demonstrated dose-dependant tumor regression in both small and large lung tumors and complete regression of lung tumors at a dose where erlotinib is inactive. AV-412's mechanism of action has the potential to benefit patients with Non-Small Cell Lung Cancer, Metastatic Breast Cancer, Pancreatic Cancer, Head & Neck Cancer and Hormone Refractory Prostate Cancer. | |
CAS-Nummer |
451493-31-5 |
Molekularformel |
C34H36ClFN6O4S |
Molekulargewicht |
679.2 g/mol |
IUPAC-Name |
N-[4-(3-chloro-4-fluoroanilino)-7-[3-methyl-3-(4-methylpiperazin-1-yl)but-1-ynyl]quinazolin-6-yl]prop-2-enamide;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C27H28ClFN6O.C7H8O3S/c1-5-25(36)33-23-16-20-24(30-17-31-26(20)32-19-6-7-22(29)21(28)15-19)14-18(23)8-9-27(2,3)35-12-10-34(4)11-13-35;1-6-2-4-7(5-3-6)11(8,9)10/h5-7,14-17H,1,10-13H2,2-4H3,(H,33,36)(H,30,31,32);2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
YTEQVKXIDXBUOT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C#CC1=CC2=C(C=C1NC(=O)C=C)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)N4CCN(CC4)C |
Aussehen |
Solid powder |
| 451493-31-5 | |
Reinheit |
>98% |
Haltbarkeit |
>5 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AV 412 AV-412 AV412 cpd MP 412 MP-412 MP412 cpd N-(4-((3-chloro-4-fluorophenyl)amino)-7-(3-methyl-3-(4-methyl-1-piperazinyl)-1-butyn-1-yl)-6-quinazolinyl)acrylamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


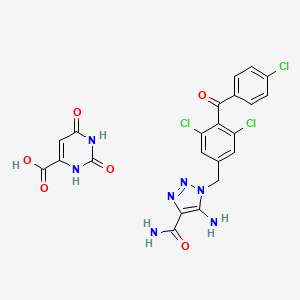

![12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B1684367.png)

![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide](/img/structure/B1684369.png)

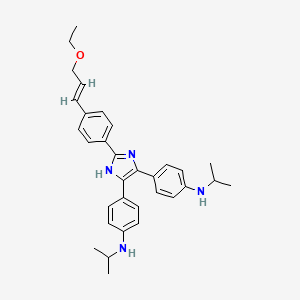
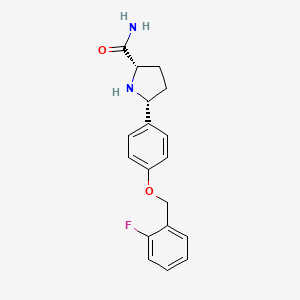
![2-methyl-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]pyrazole-3-carboxamide](/img/structure/B1684373.png)

